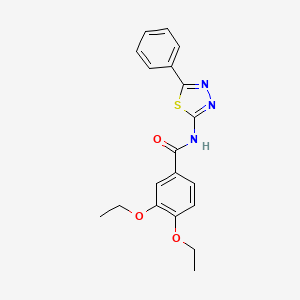

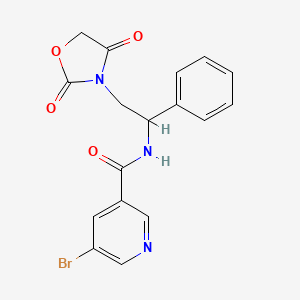

3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Compounds containing the 1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities, including antitumor , antibacterial , anti-inflammatory , and antifungal properties .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The exact structure of “3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” would require more specific information or computational analysis.Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound and conditions. Generally, these compounds can undergo reactions typical of aromatic heterocycles, such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” would depend on its specific molecular structure. In general, 1,3,4-thiadiazole derivatives are stable compounds due to the aromaticity of the thiadiazole ring .Scientific Research Applications

- Research : In vitro studies have evaluated its total antioxidant activity, free radical scavenging ability, and metal chelating properties . These properties are crucial for combating oxidative stress and protecting cells from damage.

- Research : Researchers compared its antibacterial activity with control drugs. Understanding its efficacy against different bacterial strains is essential for potential therapeutic applications .

- Research : Their diverse pharmacological activities make them valuable candidates for novel drug design. Researchers explore their potential in treating various diseases, such as cancer, hypercholesterolemia, and anti-inflammatory conditions .

- Research : Benzamides are employed in plastics, rubber, paper, and agriculture industries . Investigating their applications in these areas can lead to innovative materials and processes.

- Research : For instance, N,N-diphenyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline (DPTA) has been synthesized and studied for its aggregation-induced emission (AIE) behavior . Such materials have applications in optoelectronics and sensing.

- Research : These novel derivatives have been characterized and explored for potential biological activities. Physicochemical analyses (e.g., NMR, FTIR) help understand their structure-activity relationships .

Antioxidant Activity

Antibacterial Properties

Drug Discovery

Industrial Applications

Fluorescent Materials

Thiazolidin-4-one Analogues

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-thiadiazole structure have been known to interact with various biological targets .

Mode of Action

It’s worth noting that 1,3,4-thiadiazole derivatives often interact with their targets through the nitrogen and sulfur atoms present in the thiadiazole ring .

Biochemical Pathways

Compounds with a similar 1,3,4-thiadiazole structure have been known to affect various biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

Compounds with a similar 1,3,4-thiadiazole structure have been known to exhibit various biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its target, its stability, and its overall effectiveness .

Future Directions

properties

IUPAC Name |

3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-3-24-15-11-10-14(12-16(15)25-4-2)17(23)20-19-22-21-18(26-19)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDPBRWFTWSQSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2742728.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2742730.png)

![2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2742732.png)

![N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2742744.png)

![1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2742746.png)

![N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742747.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2742748.png)